molecular formula C8H6N4O4S B1229843 Nifurthiazole CAS No. 3570-75-0

Nifurthiazole

Cat. No.: B1229843
CAS No.: 3570-75-0
M. Wt: 254.23 g/mol
InChI Key: DUWYZHLZDVCZIO-UHFFFAOYSA-N
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Description

Nifurthiazole is a C-nitro compound and a member of furans.
2-(2-Formylhydrazino)-4-(5-nitro-2-furyl)thiazole can cause cancer according to an independent committee of scientific and health experts.

Biological Activity

Nifurthiazole, a compound belonging to the thiazole family, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound (chemical formula: C8_8H6_6N4_4O4_4S) is characterized by the presence of a nitro group and a thiazole ring, which contribute to its biological properties. The compound is classified as a possible carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), indicating that it may pose a risk of cancer in humans based on animal studies .

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : this compound exhibits significant antimicrobial properties, particularly against various strains of bacteria and fungi. It has been tested against resistant strains of Mycobacterium tuberculosis, demonstrating effective minimum inhibitory concentrations (MICs) ranging from 1.5 µM to 6.3 µM depending on the strain .
  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through multiple pathways. For instance, it has shown promise in reducing cell viability in various cancer cell lines, including A431 and A549 cells. The compound's ability to induce apoptosis and inhibit cell migration is linked to its effects on signaling pathways such as AKT and ERK .

Antimicrobial Efficacy

A study evaluated the efficacy of this compound against five resistant clinical strains of Mycobacterium tuberculosis. The results indicated that this compound had potent activity with MIC values as low as 1.5 µM against certain strains, highlighting its potential as an alternative treatment for resistant tuberculosis .

Strain TypeMIC (µM)
INH-R13.2
INH-R21.5
RIF-R12.2
RIF-R26.3
FQ-R121.0

Anticancer Properties

In vitro studies have demonstrated that this compound can significantly reduce the proliferation of cancer cells. For example, in A549 lung cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
180
260
440

Additionally, Western blot analyses confirmed that this compound treatment led to the downregulation of key proteins involved in cell survival and proliferation .

Properties

Key on ui mechanism of action

THE METABOLIC ACTIVATION OF THESE COMPOUNDS HAS NOT BEEN REPORTED. IT APPEARS THAT THE ACTIVE MOIETY IS PROBABLY 5-NITRO-2-FURYL WHICH CAN BE ACTIVATED BY BIOLOGICAL REDUCTION OF THE NITRO TO HYDROXYLAMINO GROUP. NEVERTHELESS, IN SEVERAL EXAMPLES...THE SECOND HETEROCYCLIC RING CARRIED AN AMINO, HYDRAZINO, OR NITRO GROUP WHICH ARE EQUALLY AVAILABLE FOR ACTIVATION. THERE IS DIVERSITY OF CHEMICAL STRUCTURES LEADING TO CARCINOGENICITY INCLUDING THE IMIDAZOLE & TRIAZOLE STRUCTURES. ...THE CARCINOGENICITY OF THIS CLASS OF COMPOUNDS /APPEARS TO BE RELATED/ TO AN AMINO OR NITRO GROUP ATTACHED TO A SUITABLE HETEROCYCLE THAN MERELY TO THE POSSESSION OF A 2-NITROFURYL GROUP. /5-NITRO-2-FURYL DERIVATIVES/

CAS No.

3570-75-0

Molecular Formula

C8H6N4O4S

Molecular Weight

254.23 g/mol

IUPAC Name

N-[[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]amino]formamide

InChI

InChI=1S/C8H6N4O4S/c13-4-9-11-8-10-5(3-17-8)6-1-2-7(16-6)12(14)15/h1-4H,(H,9,13)(H,10,11)

InChI Key

DUWYZHLZDVCZIO-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=CSC(=N2)NNC=O

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=CSC(=N2)NNC=O

Color/Form

BRIGHT YELLOW PLATES

melting_point

215.5 °C (DECOMP)

Key on ui other cas no.

3570-75-0

Pictograms

Irritant; Health Hazard

solubility

SOL IN N-BUTANOL, DIMETHYL FORMAMIDE, DIMETHYL SULFOXIDE, ETHANOL & POLYETHYLENE GLYCOL

Synonyms

2-(4-(5-nitro-2-furyl)-2-thiazolyl)formic acid hydrazide
2-FNT
nefurthiazole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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